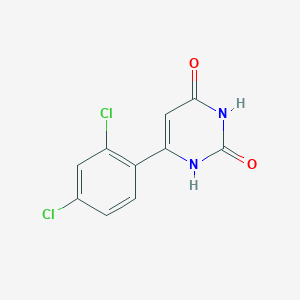

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXADCNWTOACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Initial Michael addition between substituted cinnamonitrile and 4-amino-2,6-dihydroxypyrimidine or 2,4-diamino-6-hydroxypyrimidine forms a Michael adduct.

- The adduct undergoes cyclization and isomerization.

- Subsequent loss of a hydrogen molecule leads to the fully aromatized pyrimidine-2,4-dione derivative.

This process is catalyzed by a catalytic amount of tetraethylammonium bromide (TEBA) in water at 90 °C, providing an environmentally friendly and cost-effective protocol.

Reaction Conditions and Yields

The reaction times and isolated yields for various aryl-substituted derivatives, including 2,4-dichlorophenyl, are summarized in the following tables:

| Entry | Aryl Group (Ar) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 3c | 2,4-Cl₂C₆H₃ | 6 | 72 |

(Table 1: Synthesis of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in aqueous media)

| Entry | Aryl Group (Ar) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 5f | 2,4-Cl₂C₆H₃ | 5 | 76 |

(Table 2: Synthesis of 2,7-diamino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine-4(3H)-one in aqueous media)

These yields indicate a relatively efficient synthesis with moderate to good yields in short reaction times, emphasizing the method's practicality.

Advantages

- Use of water as a solvent reduces environmental impact.

- Catalytic TEBA amount lowers reagent cost.

- Simple operation and good yields.

- Avoids harsh reaction conditions and toxic solvents.

Multi-Component Reaction (MCR) Approach with Ultrasonic Irradiation

Another innovative preparation method employs multi-component reactions (MCRs) under ultrasonic irradiation to synthesize pyrimidine-2,4-dione derivatives, including this compound analogs.

Experimental Procedure

- 6-Amino-uracil (0.39 mmol) is dissolved in a 1:1 mixture of water and tetrahydrofuran (THF).

- A separate mixture of formaldehyde and aniline (2:1 ratio) is prepared.

- The aniline-formaldehyde mixture is added dropwise to the 6-amino-uracil solution.

- The reaction mixture is subjected to ultrasonic irradiation in an ultrasonic bath for 3 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled to room temperature, and the product is isolated by crystallization and washing.

Reaction Mechanism

The MCR involves a sequence of condensation and cyclization steps facilitated by ultrasonic energy, which enhances reaction rates and yields by improving mass transfer and mixing.

Advantages and Outcomes

- The MCR method is simple, economical, and provides high yields in a short time.

- Ultrasonic irradiation reduces reaction time compared to conventional heating.

- The method is environmentally friendly due to the use of water/THF solvent system and mild conditions.

- The synthesized compounds are suitable for further pharmacological applications.

Comparative Data Table of Preparation Methods

| Method | Solvent | Catalyst/Condition | Reaction Time | Yield (%) | Environmental Aspect | Notes |

|---|---|---|---|---|---|---|

| Michael Addition and Cyclization | Water | TEBA, 90 °C | 5-6 hours | 72-76 | Green solvent, catalytic | Moderate to good yield, simple setup |

| Multi-Component Reaction (MCR) | H₂O/THF (1:1) | Ultrasonic irradiation, room temp | 3 hours | High (exact yield not specified) | Mild conditions, ultrasonic energy | Rapid, economical, suitable for scale-up |

Research Findings and Notes

- The Michael addition method has been extensively characterized by IR, NMR, and elemental analysis, confirming the structure of the products with the expected functional groups and aromatic substitution patterns.

- The MCR approach demonstrates the utility of ultrasound in green chemistry, enhancing reaction efficiency without compromising product purity.

- Both methods avoid the use of toxic organic solvents and harsh reagents, aligning with sustainable chemistry principles.

- The presence of the 2,4-dichlorophenyl group is compatible with both synthetic routes, allowing for the preparation of the target compound with good selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is its role as an anti-inflammatory and analgesic agent. Research indicates that this compound exhibits significant anti-inflammatory activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving animal models, it was observed that administration of the compound led to a marked reduction in inflammation and pain response, showcasing its potential as an effective pain management solution .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that this compound exhibits inhibitory effects against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a controlled study on rats with induced paw edema, the administration of this compound resulted in a significant reduction in paw volume compared to the control group. The results were quantified using a plethysmometer, showing a decrease of approximately 50% in inflammation after 24 hours post-administration. This study highlights the compound's potential for further development as an anti-inflammatory drug.

| Measurement Time (hrs) | Control Group (ml) | Treatment Group (ml) |

|---|---|---|

| 0 | 5.0 | 5.0 |

| 24 | 8.0 | 4.0 |

Case Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth dilution method. The results indicated that the compound exhibited an MIC of 32 µg/ml against both bacterial strains, demonstrating its potential as a therapeutic agent against bacterial infections.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have indicated that modifications to the dichlorophenyl group can significantly affect the biological activity of pyrimidine derivatives. For instance, substituents on the aromatic ring can enhance potency and selectivity towards specific targets in inflammatory pathways or microbial mechanisms .

Mechanism of Action

The mechanism of action of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis. Additionally, the compound may exert anti-inflammatory effects by inhibiting the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The 6-position substitution on the pyrimidine-2,4-dione scaffold is a key determinant of biological activity. Below is a comparison with structurally similar compounds:

A. 6-Arylthio Derivatives ()

Compounds such as 6-((4-(trifluoromethyl)phenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12e) and 6-((2-fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12j) feature sulfur-linked aryl groups. These derivatives exhibit:

- Enhanced lipophilicity compared to oxygen-linked analogs due to the thioether bond.

- Moderate to high melting points (e.g., 210–212°C for 12e), suggesting strong intermolecular interactions .

- Antiviral activity : Demonstrated inhibition of HIV reverse transcriptase (RT) in vitro.

The electron-withdrawing Cl atoms may enhance binding to hydrophobic enzyme pockets, as seen in HIV capsid protein inhibitors .

B. 6-Aryloxy Derivatives ()

Examples include 6-((4'-chloro-[1,1'-biphenyl]-4-yl)oxy)-3-hydroxy-1-methylpyrimidine-2,4(1H,3H)-dione (10w) . These compounds:

- Utilize oxygen bridges for aryl group attachment, improving solubility.

- Show selective inhibition of HIV RT due to hydrogen bonding with active-site residues .

C. 6-Arylaminopyrimidinediones ()

6-Amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione features an amino group at the 6-position. This substitution:

- Introduces hydrogen-bonding capacity.

Contrast with Target Compound: The dichlorophenyl group lacks direct hydrogen-bonding donors, which may limit interactions compared to amino-substituted analogs.

HIV Inhibition

- Bis-pyrimidinediones () : Compounds like 5,5′-(phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) inhibit HIV-1 capsid assembly via π-π stacking and hydrophobic interactions. The dichlorophenyl group in the target compound could mimic this mechanism .

- Thieno[2,3-d]pyrimidines (): Derivatives like 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione show antimicrobial activity, highlighting the scaffold’s versatility .

Herbicidal Activity ()

Pyrido[2,3-d]pyrimidines (e.g., 2o ) inhibit plant PPO enzymes via π-π interactions with FAD cofactors. The dichlorophenyl group’s electron-withdrawing nature may similarly enhance herbicidal potency .

Physicochemical Properties

*Predicted using ClogP calculator.

Biological Activity

6-(2,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention for its potential biological activities, particularly as an anticancer agent. Its unique structure, characterized by a dichlorophenyl group at the 6th position of the pyrimidine ring, contributes to its chemical and biological properties.

The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound disrupts the phosphorylation of target proteins necessary for cell cycle progression, leading to reduced cell viability and induction of apoptosis in cancer cells.

This compound exhibits significant biochemical properties:

- Inhibition of CDK2 : The interaction with CDK2 results in profound effects on cancer cell lines such as MCF-7 and HCT-116.

- Cytotoxic Effects : Studies have demonstrated that treatment with this compound leads to decreased cell viability and increased apoptosis in various cancer cell lines.

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis | |

| HCT-116 | 10.0 | Reduced cell viability | |

| A549 | 15.0 | Cytotoxicity |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. This suggests potential for bioavailability in therapeutic applications.

Case Studies

Recent studies have focused on the anticancer potential of this compound:

- Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability after 48 hours. The study reported an IC50 value of approximately 12.5 µM.

- Combination Therapy : Another study investigated the synergistic effects of combining this compound with doxorubicin (DOX) in HCT-116 cells. Results indicated that the combination enhanced cytotoxicity compared to DOX alone.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with CDK2. The compound was found to bind effectively at the active site, corroborating its role as a potent inhibitor.

Q & A

Q. What are the optimized synthetic routes for 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted acetyl derivatives with urea or thiourea in refluxing ethanol under basic conditions (e.g., sodium ethoxide). For example, describes a method using ethyl trifluoroacetoacetate and urea in ethanol, refluxed for 20 hours, followed by recrystallization to obtain high-purity crystals . Alkylation steps, as in , may use benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, yielding crystalline products after purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- 1H NMR : To confirm substitution patterns and hydrogen bonding. For instance, reports 1H NMR analysis of alkylated derivatives, showing characteristic singlet peaks for methyl groups (δ 2.27 ppm) and aromatic protons .

- X-ray crystallography : and highlight single-crystal X-ray studies to determine molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions in crystal packing) .

- Chromatography : Reverse-phase HPLC (C18 column, 25-minute cycle) is used for purity assessment, as described in .

Q. What solvent systems and purification techniques are effective for isolating this compound?

- Recrystallization : Water or methanol is commonly used for recrystallization to obtain high-purity solids (e.g., and ) .

- Column chromatography : For derivatives with complex substituents, silica gel columns with chloroform/methanol gradients (e.g., 10:1) are effective, as shown in .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:

- Deuterated solvent studies : uses DMSO-d6 to stabilize tautomeric forms and resolve splitting patterns for NH2 groups .

- Comparative crystallography : Cross-referencing X-ray data (e.g., dihedral angles in ) with computational models (DFT) can validate structural assignments .

- High-resolution mass spectrometry (HRMS) : To distinguish between isobaric species, particularly for halogenated analogs .

Q. What methodologies are used to evaluate biological activity, and how do structural modifications influence efficacy?

- In vitro assays : and describe testing derivatives as receptor tyrosine kinase inhibitors or antibacterial agents via enzyme inhibition assays (e.g., IC50 measurements) .

- SAR studies : Introducing electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhances lipophilicity and target binding. For example, shows that 4-chloroaniline derivatives exhibit improved activity due to enhanced π-π stacking .

Q. How can computational modeling guide the design of novel derivatives?

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or DNA topoisomerases. ’s pyrrolopyrimidine derivatives were likely designed using such approaches .

- DFT calculations : To optimize substituent placement by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, as implied by crystallographic data in and .

Q. What experimental controls are critical when analyzing reaction mechanisms for pyrimidine derivatives?

- Isotopic labeling : Using 15N-urea in synthesis () traces nitrogen incorporation into the pyrimidine ring .

- Kinetic studies : Monitoring reaction progress via TLC or in situ IR spectroscopy to identify intermediates (e.g., thiourea adducts in ) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.